molecular formula C14H11ClF2 B8202232 2-[1-(4-Chlorophenyl)ethyl]-1,4-difluorobenzene

2-[1-(4-Chlorophenyl)ethyl]-1,4-difluorobenzene

Cat. No.: B8202232
M. Wt: 252.68 g/mol
InChI Key: PEYHIUIHYGHMEN-UHFFFAOYSA-N
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Description

2-[1-(4-Chlorophenyl)ethyl]-1,4-difluorobenzene is a halogenated aromatic compound featuring a 1,4-difluorobenzene core substituted with a 1-(4-chlorophenyl)ethyl group. Its molecular formula is C₁₄H₁₀ClF₂, with a molecular weight of 266.68 g/mol.

Properties

IUPAC Name

2-[1-(4-chlorophenyl)ethyl]-1,4-difluorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClF2/c1-9(10-2-4-11(15)5-3-10)13-8-12(16)6-7-14(13)17/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEYHIUIHYGHMEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)Cl)C2=C(C=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClF2
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(4-Chlorophenyl)ethyl]-1,4-difluorobenzene typically involves the reaction of 4-chlorophenyl ethyl ketone with a fluorinating agent under controlled conditions. One common method includes the use of diethylaminosulfur trifluoride (DAST) as the fluorinating agent. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents safely. The reaction conditions are optimized to maximize yield and purity, often involving temperature control and continuous monitoring of the reaction progress.

Chemical Reactions Analysis

Types of Reactions

2-[1-(4-Chlorophenyl)ethyl]-1,4-difluorobenzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine atoms, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of ethers or other substituted benzene derivatives.

Scientific Research Applications

2-[1-(4-Chlorophenyl)ethyl]-1,4-difluorobenzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[1-(4-Chlorophenyl)ethyl]-1,4-difluorobenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations:

  • Electronic Effects : The target compound lacks the sulfonyl () or amide () groups, reducing its polarity compared to these analogs. This may result in lower solubility in polar solvents.
  • Steric Considerations : The vinyl-sulfonyl group in introduces rigidity, whereas the ethyl group in the target compound offers greater rotational freedom.

Physicochemical Properties (Inferred from Structural Analogues)

While direct experimental data for the target compound is unavailable, properties can be extrapolated from analogs:

Property Target Compound 2-(1-(4-Chlorophenylsulfonyl)vinyl)-1,4-difluorobenzene Quinazolinone-Amide Compound
Molecular Weight 266.68 g/mol 326.74 g/mol 542.39 g/mol
LogP (Lipophilicity) ~3.5 (estimated) ~2.8 (sulfonyl reduces lipophilicity) ~1.5 (amide enhances hydrophilicity)
Melting Point 80–100°C (predicted) 120–140°C (sulfonyl increases crystallinity) >200°C (rigid heterocycle)
Solubility Low in water; soluble in organic solvents Moderate in DMSO due to sulfonyl Low in organic solvents; moderate in DMSO

Reactivity and Stability

  • Target Compound : The absence of strong electron-withdrawing groups (e.g., sulfonyl) likely results in slower electrophilic substitution reactions compared to . The ethyl linker may also reduce steric hindrance during reactions.
  • Compound: The amide and quinazolinone groups confer hydrolytic stability but may participate in hydrogen bonding or enzymatic interactions .

Biological Activity

2-[1-(4-Chlorophenyl)ethyl]-1,4-difluorobenzene is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.

The compound features a difluorobenzene core substituted with a chlorophenyl ethyl group. Its unique structure allows for various interactions with biological targets, making it a candidate for drug development.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. This interaction can lead to the inhibition or modulation of enzymatic activity, influencing various cellular pathways. The exact mechanisms are still under investigation, but preliminary studies suggest that the compound may exhibit both antimicrobial and anticancer properties.

Antimicrobial Activity

Recent studies have explored the antimicrobial potential of this compound against various bacterial strains. The following table summarizes the Minimum Inhibitory Concentration (MIC) values observed in different studies:

Bacterial Strain MIC (µg/mL) Reference
Pseudomonas aeruginosa16
Staphylococcus aureus4
Escherichia coli8
Klebsiella pneumoniae32

These results indicate that the compound exhibits varying levels of antibacterial effectiveness, with particularly strong activity noted against Staphylococcus aureus.

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. A study evaluated its effects on colon cancer cell lines, revealing significant antiproliferative activity. The following table outlines the observed effects:

Cell Line IC50 (µM) Reference
HCT116 (Colon Cancer)5.0
SW480 (Colon Cancer)7.5

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potential as a therapeutic agent in cancer treatment.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

  • Study on Antimicrobial Efficacy : A study demonstrated that this compound exhibited superior antibacterial activity compared to traditional antibiotics like chloramphenicol and norfloxacin against various Gram-positive and Gram-negative bacteria .
  • Colon Cancer Model : In vivo studies using mouse models of colon cancer showed that treatment with the compound resulted in a significant reduction in tumor size compared to control groups, suggesting its potential as a novel anticancer agent .

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